4-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Description
Scientific Research Applications
Antimicrobial Applications
The synthesis of novel derivatives, such as pyrazolo[3,4-d]pyrimidine derivatives, has shown potential antimicrobial applications. These compounds were evaluated for their antibacterial and antifungal activities, indicating the broader spectrum of application for related quinoline derivatives (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Cancer Research
Compounds structurally similar to 4-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide have been investigated for their anticancer properties. For instance, derivatives of quinoxaline and quinoline have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, showcasing the therapeutic potential of these compounds in oncology (Shao, Wang, Chen, Wang, Li, Li, Li, Yang, Mei, & Zhang, 2014).
Catalysis and Material Science
Quinoline derivatives have also found applications as ligands in catalysis, contributing to the development of new synthetic methodologies. The structural features of these compounds enable the formation of complex structures and facilitate various chemical transformations, underscoring their utility in materials science and catalysis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
properties
IUPAC Name |
4-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-26-18-8-6-15(7-9-18)20(24)22-11-10-17-13-16-5-4-14(2)12-19(16)23-21(17)25/h4-9,12-13H,3,10-11H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBLHONLWRDAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
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